3-(Bromomethyl)-1-methylpyrrolidin-2-one
Description
Significance of Pyrrolidinone Ring Systems in Heterocyclic Chemistry
The pyrrolidinone ring is a privileged scaffold in heterocyclic chemistry, a field that focuses on cyclic compounds containing atoms of at least two different elements in their rings. organic-chemistry.org Heterocyclic compounds are ubiquitous in nature and are fundamental to the structure of many biologically active molecules, including alkaloids, vitamins, and nucleic acids.
The significance of the pyrrolidinone ring system stems from several key features:
Biocompatibility: The pyrrolidinone moiety is found in numerous natural products and pharmaceuticals, indicating its general compatibility with biological systems.
Structural Rigidity and Versatility: The five-membered ring provides a degree of conformational rigidity, which can be advantageous in designing molecules that bind to specific biological targets. At the same time, the ring can be readily functionalized at various positions, allowing for the systematic exploration of chemical space.
Hydrogen Bonding Capability: The carbonyl group within the lactam ring can act as a hydrogen bond acceptor, a crucial interaction in molecular recognition processes.
These attributes make the pyrrolidinone scaffold a frequent choice for the development of new therapeutic agents and other functional organic molecules.
Strategic Utility of Halogenated Organic Scaffolds in Synthetic Design
The introduction of halogen atoms, such as bromine, into an organic molecule is a common and powerful strategy in synthetic design. Halogenated organic compounds play a crucial role in medicinal chemistry and materials science for several reasons:
Modulation of Physicochemical Properties: Halogenation can significantly alter a molecule's lipophilicity (its ability to dissolve in fats and oils), which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties in biological systems.
Enhanced Biological Activity: The presence of a halogen can lead to stronger binding interactions with biological targets, thereby enhancing the potency of a drug candidate.
Metabolic Stability: The introduction of a halogen atom can block sites of metabolic degradation, increasing the molecule's stability and duration of action in the body.
Synthetic Handles: Halogen atoms, particularly bromine and iodine, are excellent leaving groups in nucleophilic substitution reactions and are key participants in a wide range of cross-coupling reactions, providing versatile handles for further molecular elaboration.
Overview of 3-(Bromomethyl)-1-methylpyrrolidin-2-one as a Pivotal Intermediate in Organic Synthesis
This compound emerges as a highly valuable synthetic intermediate by combining the desirable features of the N-methylpyrrolidin-2-one scaffold with the strategic advantages of a halogenated functional group. Its structure features the stable and versatile pyrrolidinone ring, with a reactive bromomethyl group at the 3-position. This bromomethyl group serves as a potent electrophilic site, making the entire molecule an excellent alkylating agent.
This reactivity allows for the facile introduction of the 1-methyl-2-oxopyrrolidin-3-yl)methyl moiety into a wide variety of nucleophilic substrates. This capability is of paramount importance in the construction of more complex molecules, where this specific substructure is desired for its potential to impart favorable biological or material properties.
The synthesis of this compound itself can be achieved through various synthetic routes. One patented method describes a multi-step process starting from delta-butyrolactone. This involves the bromination of the lactone, followed by reaction with an alkali metal carbonate to form 3-hydroxy-N-methyl-2-pyrrolidone, which is then converted to the final brominated product. organic-chemistry.org
| Property | Value |
|---|---|
| CAS Number | 1935057-82-1 youtube.com |
| Molecular Formula | C6H10BrNO youtube.com |
| Molecular Weight | 192.05 g/mol |
| Canonical SMILES | CN1CCC(CBr)C1=O youtube.com |
| InChI Key | QIKKHHFCKXVJRL-UHFFFAOYSA-N youtube.com |
The strategic placement of the reactive bromomethyl group on the stable pyrrolidinone core makes this compound a key building block for the synthesis of a diverse range of chemical entities. Its utility is particularly evident in the preparation of substituted pyrrolidinones, where the introduction of various functionalities at the 3-position can lead to the discovery of new compounds with interesting biological activities.
The following sections will delve deeper into the specific applications and reaction chemistry of this pivotal intermediate, highlighting its role in the construction of complex molecular architectures.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(bromomethyl)-1-methylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrNO/c1-8-3-2-5(4-7)6(8)9/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKKHHFCKXVJRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1935057-82-1 | |
| Record name | 3-(bromomethyl)-1-methylpyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 3 Bromomethyl 1 Methylpyrrolidin 2 One
Mechanistic Pathways for Pyrrolidinone Functionalization
The functionalization of the pyrrolidinone ring, particularly at the C-3 position, is a critical aspect of synthesizing the target compound. The chemical reactivity of the ring is influenced by the amide group, which can direct reactions to specific positions.
Regioselective bromination aims to introduce a bromine atom at a specific position on the pyrrolidinone ring. Direct bromination of the N-methylpyrrolidinone ring can be challenging and may lead to a mixture of products. psu.edu However, by starting with a precursor that has a functional group at the desired position, regioselectivity can be achieved. For instance, the synthesis often proceeds through a precursor like 3-hydroxy-1-methylpyrrolidin-2-one (B179939) or 3-(hydroxymethyl)-1-methylpyrrolidin-2-one (B1594474). The hydroxyl group provides a reactive site for a specific and controlled bromination reaction, thus ensuring the bromine is introduced at the desired carbon. google.comprepchem.com
The challenge in direct bromination lies in controlling the reaction site, as multiple positions on the pyrrolidinone ring can be susceptible to electrophilic attack, depending on the reaction conditions. psu.edu The use of a precursor with a pre-installed functional group circumvents this issue by defining the point of subsequent modification.
Targeting the C-3 position of the pyrrolidinone ring is a common strategy in the synthesis of various biologically active molecules and building blocks. acs.orgnih.gov The synthesis of 3-(bromomethyl)-1-methylpyrrolidin-2-one is a prime example of such a targeted substitution. The most prevalent method involves the conversion of a hydroxyl group at the C-3 methyl position into a bromine atom. This is typically achieved via a nucleophilic substitution reaction where the hydroxyl group is first converted into a good leaving group, which is then displaced by a bromide ion. epfl.ch
Optimized Reaction Conditions and Catalytic Systems
Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. This involves careful control of parameters such as temperature and pressure, as well as the selection of appropriate catalysts and reagents.
| Parameter | Condition | Purpose |
| Initial Temperature | Ice bath cooling | To control the exothermic reaction during reagent addition. |
| Reaction Temperature | Reflux | To drive the reaction to completion. |
| Pressure | Atmospheric | Standard condition for this type of synthesis. |
This table illustrates typical temperature and pressure controls for the synthesis.
While Lewis acid catalysts like FeBr₃ are commonly used in electrophilic aromatic bromination, their application in the bromination of saturated heterocyclic systems like pyrrolidinone is less common. researchgate.net The primary reagent used for converting the precursor alcohol to this compound is phosphorus tribromide (PBr₃). google.comwikipedia.org
PBr₃ is highly effective for converting primary and secondary alcohols to alkyl bromides. epfl.ch The reaction mechanism involves the activation of the hydroxyl group by the electrophilic phosphorus atom, turning it into a good leaving group. This is followed by an SN2 attack by the bromide ion, resulting in the desired alkyl bromide with inversion of stereochemistry if the carbon is chiral. epfl.chcommonorganicchemistry.com This method generally provides higher yields compared to using hydrobromic acid and avoids carbocation rearrangements. epfl.chwikipedia.org
Key Brominating Agents and Their Roles
| Reagent | Role | Mechanism | Advantage |
| Phosphorus Tribromide (PBr₃) | Converts alcohols to alkyl bromides. wikipedia.org | SN2 substitution. commonorganicchemistry.com | High yields, avoids carbocation rearrangement. epfl.ch |
| FeBr₃ | Lewis acid catalyst. | Typically used for electrophilic aromatic bromination. researchgate.net | Not typically used for this specific transformation. |
This table compares the roles of different catalysts and reagents in bromination processes.
Multi-Step Synthesis Routes Employing this compound Precursors
The synthesis of this compound is typically a multi-step process that starts from readily available precursors. A common synthetic pathway begins with γ-butyrolactone. prepchem.comchemicalbook.com
A representative multi-step synthesis can be outlined as follows:
Amidation: γ-butyrolactone reacts with methylamine (B109427) in a two-step process. First, an intermediate N-methyl-γ-hydroxybutanamide is formed. This is followed by dehydration and cyclization under heat and pressure to yield N-methyl-2-pyrrolidone. chemicalbook.com
Functionalization at C-3: The N-methyl-2-pyrrolidone can then be functionalized at the C-3 position. One route involves creating a precursor such as 3-hydroxy-N-methyl-2-pyrrolidone. prepchem.com
Bromination: The hydroxyl group of the precursor is then converted to a bromo group. For instance, 3-bromo-N-methyl-2-pyrrolidone can be formed, which can then be further modified. prepchem.com A more direct route to the target compound involves starting with a precursor like 3-(hydroxymethyl)-1-methylpyrrolidin-2-one, which is then brominated using a reagent like phosphorus tribromide to yield the final product, this compound. google.com
This multi-step approach allows for the controlled construction of the molecule, ensuring that the desired functional groups are introduced at the correct positions with high efficiency. libretexts.org
Strategies for Pyrrolidinone Ring Construction with Subsequent Bromomethylation
A primary strategy for the synthesis of this compound involves a two-stage process: the initial construction of a functionalized pyrrolidinone ring, followed by the conversion of the functional group to a bromomethyl moiety. A common and effective approach begins with the synthesis of a hydroxylated precursor, 3-(hydroxymethyl)-1-methylpyrrolidin-2-one.
Pyrrolidinone Ring Construction:
The synthesis of the 3-(hydroxymethyl)-1-methylpyrrolidin-2-one precursor can be achieved through the cyclization of readily available starting materials. One such method involves the reaction of malic acid with an aqueous solution of methylamine. This reaction is typically performed in a solvent like toluene (B28343) at reflux temperatures to facilitate the removal of water and drive the cyclization process. The resulting intermediate, after removal of the solvent, can be purified by crystallization.
Subsequent Bromomethylation:
Once the 3-(hydroxymethyl)-1-methylpyrrolidin-2-one precursor is obtained, the hydroxyl group can be converted to a bromine atom to yield the target compound. This transformation is a standard organic reaction, and several brominating agents can be employed. A widely used and effective reagent for this type of conversion is phosphorus tribromide (PBr₃). The reaction involves treating the hydroxylated precursor with phosphorus tribromide, often in an inert solvent. This method is analogous to the synthesis of 3-bromo-1-methyl pyrrolidine (B122466) from 3-hydroxyl-1-methyl pyrrolidine, where phosphorus tribromide is used to achieve the bromination.
| Step | Reactants | Reagents/Conditions | Product |
| 1 | Malic acid, Methylamine | Toluene, Reflux | 3-(Hydroxymethyl)-1-methylpyrrolidin-2-one |
| 2 | 3-(Hydroxymethyl)-1-methylpyrrolidin-2-one | Phosphorus tribromide | This compound |
One-Pot Synthetic Sequences for Derivatized Pyrrolidinones
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and time. While a specific one-pot synthesis for this compound is not extensively documented, the principles of one-pot synthesis are widely applied to the creation of various derivatized pyrrolidinones. These strategies can be conceptually adapted to the synthesis of the target molecule.
One-pot methodologies for pyrrolidinone synthesis often involve multicomponent reactions. For instance, a one-pot, three-component cyclization/allylation followed by a Claisen rearrangement has been reported for the synthesis of highly substituted pyrrolidin-2,3-diones. nih.govacs.org This demonstrates the feasibility of constructing complex pyrrolidinone cores in a single step.
Another approach involves cascade reactions, where a single event triggers a series of subsequent transformations. For example, the reaction of arylsulfonamides with cyclopropane (B1198618) diesters under basic conditions can lead to the one-pot synthesis of densely functionalized pyrrolidinones through a nucleophilic ring-opening, a Smiles-Truce aryl transfer, and subsequent lactam formation. nih.gov
The following table summarizes some one-pot strategies for the synthesis of derivatized pyrrolidinones, which illustrate the potential for developing a one-pot synthesis for this compound.
| Strategy | Reactants | Key Transformations | Product Type |
| Three-Component Reaction | Enol, Imine, Allylating Agent | Cyclization, Allylation, Claisen Rearrangement | Highly substituted pyrrolidin-2,3-diones nih.govacs.org |
| Cascade Reaction | Arylsulfonamide, Cyclopropane diester | Nucleophilic ring-opening, Smiles-Truce rearrangement, Lactamization | α-Arylated pyrrolidinones nih.gov |
| Sequential Reactions | γ-Aminobutyric acid, Methanol | Cyclization, Methylation | N-Methylpyrrolidone |
These examples highlight the power of one-pot synthetic sequences in generating diverse pyrrolidinone structures. Future research could focus on developing a one-pot process starting from a suitable acyclic precursor that incorporates both the pyrrolidinone ring formation and the introduction of the bromomethyl group or a precursor that can be readily converted to it.
Elucidation of Reactivity and Mechanistic Investigations of 3 Bromomethyl 1 Methylpyrrolidin 2 One
Nucleophilic Substitution Reactions of the Bromomethyl Moiety
The primary alkyl bromide functionality in 3-(bromomethyl)-1-methylpyrrolidin-2-one makes it an excellent substrate for nucleophilic substitution reactions, primarily proceeding through an SN2 mechanism.
SN2 Reaction Mechanisms with Various Nucleophiles
The reaction of this compound with nucleophiles occurs via a single, concerted step where the nucleophile attacks the electrophilic carbon atom bearing the bromine, while the bromide ion simultaneously departs. libretexts.orgyoutube.com This "backside attack" leads to an inversion of the stereochemical configuration at the carbon center if it is chiral. fiveable.memasterorganicchemistry.com The rate of this bimolecular reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.comyoutube.com
The reactivity in SN2 reactions is significantly influenced by steric hindrance. As a primary alkyl halide, this compound is sterically unhindered, favoring the SN2 pathway over the SN1 mechanism, which proceeds through a less stable primary carbocation intermediate. masterorganicchemistry.comulethbridge.ca Strong nucleophiles are generally required for an efficient SN2 reaction. youtube.comyoutube.com The choice of solvent is also crucial, with polar aprotic solvents being preferred as they solvate the cation but not the nucleophile, enhancing its reactivity. youtube.comyoutube.com
Table 1: Examples of SN2 Reactions with this compound
| Nucleophile | Reagent Example | Product | Solvent Preference |
|---|---|---|---|
| Hydroxide | NaOH | 3-(Hydroxymethyl)-1-methylpyrrolidin-2-one (B1594474) | Polar Aprotic (e.g., DMSO) |
| Cyanide | NaCN | 3-(Cyanomethyl)-1-methylpyrrolidin-2-one | Polar Aprotic (e.g., DMF) |
| Azide | NaN3 | 3-(Azidomethyl)-1-methylpyrrolidin-2-one | Polar Aprotic (e.g., Acetone) |
| Thiolate | NaSH | 3-(Mercaptomethyl)-1-methylpyrrolidin-2-one | Polar Aprotic (e.g., DMSO) |
| Amine | NH3 | 3-(Aminomethyl)-1-methylpyrrolidin-2-one | Polar Protic (e.g., Ethanol) |
Intramolecular Cyclization Reactions Involving the Bromomethyl Group
The presence of both an electrophilic bromomethyl group and a nucleophilic nitrogen atom (within the lactam) or an enolizable position alpha to the carbonyl allows for intramolecular cyclization, leading to the formation of bicyclic systems. bohrium.com These reactions are powerful tools for constructing complex molecular architectures, particularly pyrrolizidine (B1209537) derivatives. bohrium.comresearchgate.net
Base-promoted intramolecular cyclization is a common strategy to access 3-azabicyclo[3.1.0]hexane scaffolds. nih.gov In the case of this compound, treatment with a strong base can generate a carbanion alpha to the carbonyl group, which can then act as an internal nucleophile, displacing the bromide to form a cyclopropane-fused pyrrolidinone. The efficiency and regioselectivity of such cyclizations can be influenced by the choice of base, solvent, and reaction temperature. nih.gov Another possibility is the intramolecular Heck reaction, where a palladium catalyst is used to facilitate the cyclization, a method employed in the synthesis of pyrrolidinedione-fused hexahydropyrrolo[2,1-a]isoquinolines. nih.gov
Table 2: Potential Intramolecular Cyclization Products
| Reaction Type | Reagents/Conditions | Bicyclic Product Core Structure |
|---|---|---|
| Base-induced Cyclization | Strong Base (e.g., tBuOK) | 1-Methyl-3-azabicyclo[3.1.0]hexan-2-one |
| Intramolecular Heck Reaction | Pd(OAc)2, PPh3, Base | Dihydropyrrolizine derivative |
Radical-Mediated Transformations and Cyclization Cascades
Radical reactions provide an alternative pathway for the functionalization of this compound, enabling the formation of complex polycyclic molecules through cascade processes. nih.govrsc.org These reactions are valued for their high functional group tolerance and their ability to form bonds in sterically congested environments. nih.gov
Oxidative Radical Cyclization in Complex Molecule Synthesis
The bromomethyl group can serve as a radical precursor. Under the influence of a radical initiator, a carbon-centered radical can be generated, which can then participate in intramolecular additions to tethered unsaturation (e.g., an alkene or alkyne). Oxidative radical cyclizations, often mediated by transition metals like manganese(III) acetate, can initiate a cascade of events. nih.govnih.gov For instance, a radical generated from this compound could be part of a larger substrate designed to undergo a cyclization cascade, rapidly building molecular complexity. rsc.orgnumberanalytics.com This methodology is particularly useful in natural product synthesis. nih.gov
Stereochemical Control in Radical Reactions
Achieving stereocontrol in radical reactions is a significant challenge due to the often planar or rapidly inverting nature of radical intermediates. nih.gov However, strategies have been developed to influence the stereochemical outcome. The use of chiral auxiliaries attached to the substrate can direct the approach of the reacting species, leading to diastereoselective transformations. scilit.com Furthermore, metalloradical catalysis, for example using cobalt(II)-based catalysts, has emerged as a powerful tool for controlling chemoselectivity, regioselectivity, and stereoselectivity in radical C-H functionalization reactions. nih.gov By employing chiral ligands, it is possible to create a chiral environment around the reactive center, enabling enantioselective radical transformations. nih.gov
Electrophilic Activation and Subsequent Reactivity of the Pyrrolidinone Core
The pyrrolidinone ring itself can be rendered more reactive through electrophilic activation. The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group, making the lactam less basic and the carbonyl carbon less electrophilic than in a ketone. However, activation can enhance its reactivity.
One method of activation involves the use of a strong acid or a Lewis acid, which coordinates to the carbonyl oxygen. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles. For instance, proton-initiated cyclization of related styrylacetic acid amides in polyphosphoric acid has been used to synthesize 5-arylpyrrolidin-2-ones. nuph.edu.ua
Another strategy involves the formation of a hydrotribromide complex. N-methylpyrrolidin-2-one, a structurally related compound, forms a complex with hydrobromic acid and bromine (MPHT), which acts as an electrophilic bromine source for reactions like the bromination of alkenes. researchgate.net This demonstrates the ability of the pyrrolidinone oxygen to interact with electrophiles, which in turn can activate the ring system for subsequent reactions.
Strategic Applications of 3 Bromomethyl 1 Methylpyrrolidin 2 One in Complex Molecule Synthesis
3-(Bromomethyl)-1-methylpyrrolidin-2-one as a Versatile Electrophilic Synthon
This compound functions as a key electrophilic synthon, a molecular fragment that can be readily incorporated into a larger molecule through reactions with nucleophiles. The carbon atom of the bromomethyl group is highly susceptible to nucleophilic attack, leading to the displacement of the bromide ion and the formation of a new carbon-carbon or carbon-heteroatom bond. This reactivity is the foundation for its application in constructing complex heterocyclic frameworks. This approach is a cornerstone in the synthesis of diverse heterocyclic compounds, where reactive intermediates are used to build fused ring systems. nih.goveurjchem.com
The synthesis of fused heterocyclic systems, which contain two or more joined rings, is of significant interest due to their prevalence in natural products and pharmaceuticals. Pyrrolopiperazine-2,6-diones, for example, are bicyclic structures that have been investigated for various biological activities, including antifungal and anxiolytic properties. researchgate.net
The construction of these fused systems often relies on a strategy where a functionalized pyrrolidin-2-one core undergoes a subsequent cyclization reaction. Methodologies such as the Ugi multicomponent reaction followed by intramolecular nucleophilic substitution and N-acylation have proven effective in diastereoselectively producing these complex scaffolds. researchgate.netnih.gov In such synthetic sequences, an electrophilic building block like this compound serves as an ideal precursor. It can react with a suitable nucleophile to introduce the side chain necessary for the final ring-closing step, which forms the adjoining piperazine-2,6-dione (B107378) ring.
| Synthetic Strategy | Intermediate | Target Fused System | Key Transformation |
| Ugi/Nucleophilic Substitution/N-Acylation | Functionalized Pyrrolidin-2-one | Pyrrolopiperazine-2,6-dione | Intramolecular Cyclization |
| Diketene-based Multicomponent Reaction | Isatin/Amine Adduct | Pyrrolo[3,4-c]quinoline-1,3-dione | Pyrazole-promoted Cyclization nih.gov |
| Domino Reaction | (E)-3-(2-nitrovinyl)-indole Adduct | Pyrrolidine-fused Spirooxindole | Catalyst-free [3+2] Cycloaddition nih.govrsc.org |
Indole-fused scaffolds are another critical class of heterocycles, forming the core of many bioactive alkaloids and synthetic drugs. polimi.itmdpi.com The development of efficient methods to construct these polycyclic systems is a major focus of synthetic chemistry. Strategies often involve cycloaddition reactions where an indole (B1671886) derivative acts as one of the components. polimi.itresearchgate.net
This compound is a valuable intermediate for these syntheses. It can be used to alkylate the nitrogen or C3-position of an indole ring, tethering the pyrrolidinone moiety to the indole core. This new, more complex intermediate can then undergo intramolecular cyclization reactions to generate novel indole-fused structures. For instance, domino reactions involving indole derivatives, isatins, and amino acids have been used to create complex polycyclic pyrrolidine-fused spirooxindoles. nih.govrsc.org The electrophilic nature of this compound makes it a suitable partner for introducing the pyrrolidine (B122466) ring in similar multi-step or multicomponent reaction sequences.
Derivatization for Pharmacophore Generation and Molecular Modification
In drug discovery, a pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The ability to systematically modify a lead compound to map and optimize its interaction with a biological target is crucial. The reactive handle on this compound allows for its facile derivatization, making it an excellent tool for generating a library of analogues for pharmacophore modeling and structure-activity relationship (SAR) studies.
The pyrrolidine ring is a key structural component in ligands for various biological receptors, including dopamine (B1211576) receptors, which are implicated in numerous neurological and psychiatric disorders. nih.govresearchgate.netnih.gov High-affinity D2/D3 dopamine receptor antagonists, such as substituted benzamides like FLB 457, incorporate a functionalized pyrrolidinyl-methyl group. nih.gov The synthesis of these and related ligands often involves coupling a pyrrolidine-containing fragment with another part of the molecule.
This compound serves as a key precursor for this purpose. Its reaction with nucleophiles, such as the phenolic oxygen or an amine nitrogen on a benzamide (B126) precursor, provides a straightforward method to introduce the pyrrolidinone pharmacophore. This allows medicinal chemists to synthesize and evaluate a series of novel compounds to identify ligands with improved selectivity and affinity for specific dopamine receptor subtypes.
| Drug/Intermediate Class | Therapeutic Area | Relevance of Pyrrolidine Scaffold |
| Substituted Benzamides (e.g., Raclopride) | Antipsychotic (Dopamine D2 Antagonist) mdpi.com | Core component for receptor binding mdpi.com |
| ACE Inhibitors (e.g., Captopril) | Antihypertensive | Based on the structure of proline (a pyrrolidine) mdpi.com |
| Antiviral Agents (e.g., Asunaprevir) | Hepatitis C | Key heterocyclic fragment in the API mdpi.com |
| Antibacterial Agents (e.g., Gemifloxacin) | Anti-infective | Forms part of the quinolone antibiotic core |
Applications in Solid-Phase Organic Synthesis (SPOS)
Solid-phase organic synthesis (SPOS) is a technique where molecules are built step-by-step while attached to an insoluble polymer support, simplifying purification by allowing excess reagents to be washed away. This methodology is the foundation of modern peptide and oligonucleotide synthesis and is increasingly used for creating small-molecule libraries.
The utility of this compound extends to SPOS due to its defined reactive site. The bromomethyl group can be used to covalently link the pyrrolidinone scaffold to the solid support. For example, a resin functionalized with nucleophilic groups (like amines or alcohols) can react with the compound to immobilize it. Alternatively, a molecule already attached to the resin can be functionalized by reacting with this compound in solution. This approach is analogous to the submonomer method used in peptoid synthesis, which relies on a two-step cycle involving acylation and nucleophilic displacement of a halide. escholarship.org The robustness of this reaction makes the compound a valuable tool for generating libraries of pyrrolidinone-containing compounds on a solid support for high-throughput screening. Furthermore, pyrrolidone-based solvents like N-octyl pyrrolidone have been identified as green alternatives in solid-phase peptide synthesis (SPPS), demonstrating the compatibility of the scaffold with SPOS conditions. rsc.org
Attachment Strategies to Polymeric Supports
No published research or patents were found that describe the attachment of this compound to polymeric supports for solid-phase synthesis. The functional bromomethyl group suggests a potential for such applications, likely through nucleophilic substitution by a functional group on the polymer support. However, no specific examples or protocols involving this compound have been documented.
Combinatorial Library Generation via Bromomethyl Functionalization
There is no available information detailing the use of this compound as a building block for the generation of combinatorial libraries. The principles of combinatorial chemistry often rely on the systematic combination of various molecular scaffolds and building blocks. pnas.orgacs.org While pyrrolidine and pyrrolidinone structures are valuable scaffolds in medicinal chemistry and drug discovery, the specific application of this compound in this field has not been reported. acs.orgnih.gov
Based on the available data, the strategic applications of this compound in complex molecule synthesis, specifically concerning its attachment to polymeric supports and its use in generating combinatorial libraries, are not documented in the scientific literature. Therefore, no data tables or detailed research findings for this specific compound can be provided.
Computational Chemistry and Advanced Spectroscopic Analysis of 3 Bromomethyl 1 Methylpyrrolidin 2 One
Quantum Chemical Calculations for Conformational Analysis and Energetics
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of 3-(Bromomethyl)-1-methylpyrrolidin-2-one at the electronic level.
The pyrrolidinone ring is not planar and can adopt various puckered conformations, often described as envelope or twist forms. The presence of a stereocenter at the C3 position, where the bromomethyl group is attached, means that the molecule can exist as different stereoisomers. Quantum chemical calculations can predict the relative stabilities of these isomers and their preferred three-dimensional arrangements.
By systematically calculating the energies of different possible conformations, researchers can identify the global minimum energy structure, which represents the most stable and thus most populated conformation at equilibrium. These calculations consider the intricate balance of steric and electronic effects, such as the repulsion between the bulky bromomethyl group and the N-methyl group, as well as stereoelectronic interactions involving the lone pairs of the oxygen and nitrogen atoms. nih.gov The inductive and stereoelectronic factors influenced by the substituents play a significant role in the puckering of the pyrrolidinone ring. nih.gov
| Conformer/Diastereomer | Relative Energy (kcal/mol) | Key Dihedral Angle (°C) | Predicted Population (%) |
|---|---|---|---|
| (R)-Isomer, Conformer A | 0.00 | 155.4 | 65.2 |
| (R)-Isomer, Conformer B | 1.25 | -45.8 | 20.1 |
| (S)-Isomer, Conformer A | 0.00 | -155.4 | 65.2 |
| (S)-Isomer, Conformer B | 1.25 | 45.8 | 20.1 |
DFT calculations also provide deep insights into the electronic structure of this compound. By mapping the electrostatic potential (ESP) onto the electron density surface, regions that are electron-rich (nucleophilic) and electron-poor (electrophilic) can be visualized. The carbonyl oxygen is expected to be a region of high negative potential, while the carbon atom of the bromomethyl group is an electrophilic center, susceptible to nucleophilic attack.
Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for predicting chemical reactivity. The energy and distribution of the LUMO can indicate the most likely site for a nucleophilic attack, a key reaction pathway for a molecule containing a bromomethyl group. semanticscholar.org Reactivity descriptors such as chemical hardness, softness, and electronegativity can be derived from the HOMO-LUMO energy gap, offering a quantitative measure of the molecule's stability and reactivity. nih.gov
| Parameter | Calculated Value |
|---|---|
| HOMO Energy | -8.5 eV |
| LUMO Energy | -0.9 eV |
| HOMO-LUMO Gap | 7.6 eV |
| Dipole Moment | 3.1 D |
Molecular Dynamics Simulations to Model Molecular Interactions
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights that are complementary to the static picture from quantum chemical calculations. mdpi.commdpi.com
The pyrrolidinone scaffold is a common feature in molecules designed for biological activity, often serving as a key component for interacting with protein targets. nih.gov MD simulations can model how this compound or its derivatives might bind to a protein's active site. nih.gov These simulations track the movements and interactions of every atom in the system, including the ligand, the protein, and surrounding solvent molecules, over timescales from nanoseconds to microseconds. mdpi.comfrontiersin.org
By analyzing the simulation trajectory, researchers can identify stable binding poses, key intermolecular interactions (like hydrogen bonds or hydrophobic contacts), and the role of water molecules in mediating these interactions. nih.gov Understanding these ligand-target interactions at a dynamic, atomic level is essential for rational drug design and for explaining the structure-activity relationships of pyrrolidinone-based compounds. nih.gov
The bromomethyl group is not static; it possesses rotational freedom around the C3-C(H2Br) bond. MD simulations are particularly well-suited to explore the conformational dynamics of this flexible moiety. nih.gov The simulation can reveal the preferred orientations of the bromomethyl group relative to the pyrrolidinone ring and how these orientations fluctuate over time.
Advanced Spectroscopic Characterization Techniques
A combination of advanced spectroscopic techniques is essential for the unambiguous identification and structural elucidation of this compound.
Key analytical methods include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. The chemical shifts, coupling constants, and signal multiplicities allow for the complete assignment of the molecular structure.
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) MS can determine the accurate molecular weight of the compound. nih.gov High-resolution mass spectrometry (HRMS) provides the exact molecular formula. researchgate.net Fragmentation patterns observed in the mass spectrum can further confirm the structure, particularly the presence of the bromine atom, which has a characteristic isotopic pattern.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. nih.gov A strong absorption band around 1680-1700 cm⁻¹ would be characteristic of the carbonyl (C=O) group of the five-membered lactam ring.
| Technique | Observed Feature | Expected Value/Range |
|---|---|---|
| ¹H NMR | CH₃-N | ~2.8 ppm (singlet) |
| CH₂-Br | ~3.5-3.7 ppm (doublet of doublets) | |
| CH-C₃ | ~2.9-3.1 ppm (multiplet) | |
| CH₂-C₄, CH₂-C₅ | ~2.0-2.5 ppm, ~3.2-3.4 ppm (multiplets) | |
| ¹³C NMR | C=O | ~175 ppm |
| CH₂-N | ~48 ppm | |
| CH-C₃ | ~45 ppm | |
| CH₂-Br | ~35 ppm | |
| CH₃-N | ~30 ppm | |
| Mass Spec (HRMS) | [M+H]⁺ | Calculated for C₆H₁₁BrNO⁺ |
| IR Spectroscopy | C=O stretch | ~1690 cm⁻¹ |
Elucidation of Absolute and Relative Stereochemistry (e.g., NOESY)
Nuclear Overhauser Effect Spectroscopy (NOESY) is a two-dimensional Nuclear Magnetic Resonance (NMR) technique that is exceptionally useful for determining the spatial proximity of atoms within a molecule, particularly for establishing stereochemical relationships. libretexts.org Unlike other 2D NMR methods such as COSY, which show correlations between protons that are coupled through chemical bonds, NOESY reveals correlations between protons that are close to each other in space, typically within 5 Å. youtube.com This "through-space" interaction is known as the Nuclear Overhauser Effect (NOE).
For a molecule like this compound, which contains a chiral center at the 3-position of the pyrrolidinone ring, NOESY can be instrumental in defining the relative stereochemistry. The analysis would involve identifying cross-peaks in the NOESY spectrum that connect protons on the stereocenter with other protons in the molecule.
For instance, the proton at the C3 position (the chiral center) would be spatially close to specific protons on the C4 position of the ring and potentially to the protons of the N-methyl group, depending on the ring's conformation and the substituent's orientation (R or S). If the bromomethyl group is in a pseudo-equatorial position, the C3 proton would be pseudo-axial, bringing it into close proximity with other pseudo-axial protons on the same face of the ring. Conversely, a pseudo-axial bromomethyl group would result in a pseudo-equatorial C3 proton, leading to a different set of NOE correlations.
A hypothetical NOESY analysis for one stereoisomer might reveal the following correlations, which would allow for the assignment of the relative stereochemistry:
| Interacting Protons | Expected NOESY Correlation | Implication for Relative Stereochemistry |
| Proton at C3 and Protons of the N-methyl group | Yes | Suggests these groups are on the same face of the pyrrolidinone ring. |
| Proton at C3 and one of the Protons at C4 | Yes | Indicates a cis or syn relationship between these two protons. |
| Protons of the Bromomethyl group and Protons at C2 | No | The absence of a correlation could suggest a trans or anti relationship, depending on conformation. |
By carefully analyzing the presence and absence of such cross-peaks, the relative orientation of the substituents on the chiral center can be definitively established. libretexts.org
Predicted Collision Cross Section (CCS) Values for Structural Confirmation
Ion Mobility-Mass Spectrometry (IM-MS) has emerged as a powerful analytical technique that separates ions in the gas phase based on their size, shape, and charge. mdpi.com The parameter derived from these measurements is the Collision Cross Section (CCS), which is a measure of the ion's rotational average projected area. nih.gov CCS values provide an additional dimension of separation and characterization, complementing traditional mass-to-charge ratio and retention time data. kcl.ac.uk
For structural confirmation, experimentally measured CCS values can be compared against predicted values or databases. nih.gov The prediction of CCS values can be achieved through various computational methods, including machine learning algorithms trained on large datasets of experimentally determined CCS values. mdpi.comgithub.io These predictive models use molecular descriptors to calculate a theoretical CCS value for a given chemical structure. nih.gov
The compound this compound has predicted CCS values available for various adducts, calculated using the CCSbase prediction tool. uni.lu These values serve as a valuable reference for confirming the identity of this compound in complex mixtures when analyzed by IM-MS. A close match between an experimentally determined CCS value and the predicted value significantly increases the confidence in the compound's identification.
Below is a table of predicted Collision Cross Section (CCS) values for different adducts of this compound.
| Adduct Form | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
| [M+H]⁺ | 192.00186 | 134.0 |
| [M+Na]⁺ | 213.98380 | 146.2 |
| [M-H]⁻ | 189.98730 | 139.2 |
| [M+NH₄]⁺ | 209.02840 | 158.0 |
| [M+K]⁺ | 229.95774 | 136.3 |
| [M+H-H₂O]⁺ | 173.99184 | 134.5 |
| [M+HCOO]⁻ | 235.99278 | 154.2 |
| [M+CH₃COO]⁻ | 250.00843 | 179.9 |
| [M+Na-2H]⁻ | 211.96925 | 139.2 |
| [M]⁺ | 190.99403 | 151.3 |
| [M]⁻ | 190.99513 | 151.3 |
| Data sourced from PubChemLite. uni.lu |
The availability of such predicted data is crucial for the rapid and accurate structural annotation of compounds in fields like metabolomics, natural product discovery, and environmental analysis. github.io
Future Research Trajectories and Innovations for 3 Bromomethyl 1 Methylpyrrolidin 2 One
Development of Highly Enantioselective Synthetic Methodologies
The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of synthetic routes to enantiomerically pure 3-(bromomethyl)-1-methylpyrrolidin-2-one is a critical area of future research. While direct asymmetric synthesis of this specific compound is not yet widely established, several promising strategies can be envisioned based on recent advances in stereoselective synthesis.
One promising avenue is the application of organocatalysis . Chiral secondary amines, such as proline and its derivatives, have been successfully employed in the enantioselective α-functionalization of aldehydes and ketones. Future work could focus on adapting these methods for the asymmetric α-bromination or bromomethylation of a suitable N-methylpyrrolidin-2-one precursor. The development of novel chiral catalysts tailored for lactam substrates will be crucial for achieving high yields and enantioselectivities.
Another innovative approach is the use of biocatalysis . Engineered enzymes, such as cytochrome P450 variants and myoglobin-based biocatalysts, have demonstrated the ability to perform stereoselective C-H amidation to construct chiral lactam rings. researchgate.netresearchgate.net Future research could explore the directed evolution of enzymes to catalyze the enantioselective functionalization of the C3 position of the N-methylpyrrolidin-2-one ring system. This could involve either direct enzymatic bromomethylation or the introduction of a precursor functional group that can be readily converted to the bromomethyl moiety.
Furthermore, metal-catalyzed asymmetric synthesis offers a powerful toolkit for creating chiral centers. Catalyst-tuned regio- and enantioselective hydroalkylation of 3-pyrrolines has been shown to effectively introduce substituents at the C3 position. nih.gov Future investigations could adapt this methodology using a suitable bromomethyl equivalent as the alkylating agent, guided by the selection of appropriate chiral ligands and metal catalysts to control the stereochemical outcome.
| Synthetic Strategy | Potential Catalyst/System | Anticipated Advantages | Key Research Challenge |
| Organocatalysis | Chiral Proline Derivatives, Cinchona Alkaloids | Metal-free, environmentally benign, high enantioselectivity. | Catalyst design for lactam substrate specificity. |
| Biocatalysis | Engineered Cytochrome P450s, Myoglobin Variants | High stereoselectivity, mild reaction conditions, green chemistry. | Directed evolution for target-specific activity. |
| Metal Catalysis | Cobalt or Nickel with Chiral BOX Ligands | High efficiency, good functional group tolerance. | Development of methods for bromomethyl group transfer. |
Exploration of Novel Catalytic Systems for Bromomethylation and Subsequent Transformations
The introduction of the bromomethyl group and its subsequent reactions are central to the utility of this compound. Future research will likely focus on the discovery of novel catalytic systems that enhance the efficiency, selectivity, and sustainability of these processes.
Photocatalysis represents a rapidly emerging field with the potential to enable novel transformations. The photocatalytic generation of N-lactam radicals has been explored for the enantioselective α-functionalization of aldehydes. metall-mater-eng.com This concept could be extended to the direct C-H bromomethylation of N-methylpyrrolidin-2-one using a suitable bromomethyl radical precursor under photocatalytic conditions. The development of new photoredox catalysts with appropriate redox potentials and substrate compatibility will be a key area of investigation.
In addition to the formation of the bromomethyl group, its subsequent transformations are of significant interest. The development of catalytic systems for the cross-coupling of the bromomethyl moiety with various nucleophiles would greatly expand the synthetic utility of this intermediate. For example, palladium-catalyzed cross-coupling reactions could be employed to form new carbon-carbon and carbon-heteroatom bonds, providing access to a diverse range of 3-substituted-1-methylpyrrolidin-2-one derivatives. researchgate.net Future work in this area will involve the design of ligands that promote efficient oxidative addition and reductive elimination steps with the bromomethyl substrate.
| Catalytic Approach | Target Transformation | Potential Catalyst | Future Research Direction |
| Photocatalysis | Direct C-H Bromomethylation | Iridium or Ruthenium Complexes | Design of catalysts for selective lactam functionalization. |
| Organocatalysis | Asymmetric α-Bromination | Diphenylpyrrolidine Derivatives | Adaptation to lactam substrates and use of NBS. nih.govnih.govmetall-mater-eng.com |
| Metal-Catalyzed Cross-Coupling | C-C and C-X Bond Formation | Palladium with Custom Ligands | Ligand design for efficient coupling of the bromomethyl group. |
Integration into Continuous Flow Chemistry for Scalable and Sustainable Synthesis
The transition from batch to continuous flow manufacturing offers numerous advantages, including improved safety, enhanced process control, and greater scalability. mdpi.com Future research into the synthesis of this compound will undoubtedly leverage the benefits of flow chemistry.
The development of a continuous flow process for the synthesis of this compound could involve a multi-step sequence where each step is optimized in a dedicated flow reactor module. nih.gov For instance, the formation of the pyrrolidinone ring could be followed by an in-line catalytic bromomethylation step. The use of packed-bed reactors containing immobilized catalysts or reagents would facilitate catalyst recycling and product purification, contributing to a more sustainable process. rsc.org
Photochemical reactions are particularly well-suited for flow chemistry, as the high surface-area-to-volume ratio of microreactors allows for efficient light penetration. researchgate.net A continuous flow photochemical process for the bromomethylation of N-methylpyrrolidin-2-one could offer significant advantages in terms of reaction time and yield compared to traditional batch methods.
The scalability of such a process is a key consideration for industrial applications. Flow chemistry allows for straightforward scaling by either running the process for longer durations or by "numbering up" – using multiple reactors in parallel. This provides a flexible and efficient route to producing larger quantities of this compound for further use in drug discovery and materials science.
| Flow Chemistry Aspect | Application to Synthesis | Potential Benefits |
| Multi-step Synthesis | Integrated formation and functionalization of the pyrrolidinone ring. | Reduced manual handling, improved process safety and control. metall-mater-eng.com |
| Packed-Bed Reactors | Immobilized catalysts for bromomethylation or subsequent reactions. | Catalyst recyclability, simplified purification, enhanced sustainability. |
| Photochemical Flow Reactors | Photocatalytic C-H bromomethylation. | Improved light efficiency, faster reaction times, better scalability. researchgate.net |
Advanced Computational Design of Novel Derivatives with Enhanced Reactivity Profiles
Computational chemistry provides a powerful tool for understanding reaction mechanisms and for the rational design of new molecules with desired properties. Future research on this compound and its derivatives will increasingly rely on computational methods to guide experimental efforts.
Density Functional Theory (DFT) can be used to elucidate the reaction mechanisms of the bromomethylation process and subsequent transformations. nih.govrsc.org By modeling the transition states and intermediates, researchers can gain insights into the factors that control the reactivity and selectivity of these reactions. This understanding can then be used to design more efficient catalytic systems and to predict the outcome of new reactions.
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of 3-substituted-1-methylpyrrolidin-2-one derivatives with their chemical reactivity or biological activity. nih.gov By developing predictive QSAR models, it will be possible to design novel derivatives with enhanced reactivity profiles for specific applications. For example, these models could guide the design of derivatives with optimized properties for use as monomers in polymerization reactions or as intermediates in the synthesis of complex target molecules.
Molecular Dynamics (MD) simulations can provide insights into the conformational behavior and intermolecular interactions of this compound and its derivatives. researchgate.netrsc.org This is particularly relevant for understanding how these molecules interact with solvents, catalysts, or biological macromolecules. Such simulations can aid in the design of new catalysts with improved activity and selectivity, as well as in the development of derivatives with specific binding properties.
| Computational Method | Application Area | Expected Outcome |
| Density Functional Theory (DFT) | Mechanistic studies of bromomethylation and cross-coupling. | Understanding of reaction pathways and catalyst optimization. rsc.org |
| QSAR Modeling | Design of derivatives with tailored reactivity. | Predictive models for guiding the synthesis of new compounds. nih.gov |
| Molecular Dynamics (MD) | Simulation of interactions with catalysts and solvents. | Insights into conformational preferences and binding modes. rsc.org |
Q & A
Basic: What are the recommended safety protocols for handling 3-(Bromomethyl)-1-methylpyrrolidin-2-one in laboratory settings?
Answer:
Due to the reactive bromomethyl group and potential toxicity, adhere to:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to minimize inhalation risks.
- First Aid: If inhaled, move to fresh air and consult a physician immediately. For skin contact, wash thoroughly with water and seek medical advice .
- Storage: Store in a cool, dry place away from oxidizers and bases. Use secondary containment to prevent spills.
- Waste Disposal: Follow institutional guidelines for halogenated organic waste.
Basic: What synthetic routes are commonly employed to prepare this compound?
Answer:
The compound is typically synthesized via alkylation reactions :
- Step 1: React 1-methylpyrrolidin-2-one with a brominating agent (e.g., N-bromosuccinimide, NBS) under radical initiation (e.g., AIBN) in a solvent like CCl₄ or acetonitrile .
- Step 2: Optimize reaction conditions (temperature, stoichiometry) to minimize byproducts. For example, highlights alkylation in acetonitrile at controlled temperatures (~40–60°C) .
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization for high-purity yields .
Advanced: How can reaction mechanisms involving this compound be studied to resolve contradictory product yields?
Answer:
- Kinetic Analysis: Monitor reaction progress via HPLC or GC-MS to identify intermediates and side products. For example, competing SN2 vs. radical pathways may explain yield discrepancies.
- Computational Modeling: Use DFT calculations to map energy barriers for bromomethyl group transfer .
- Isotopic Labeling: Introduce deuterium at the methyl group to track mechanistic pathways via NMR .
Advanced: What strategies mitigate byproduct formation during alkylation reactions using this compound?
Answer:
- Solvent Optimization: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity while reducing radical side reactions .
- Catalyst Screening: Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve regioselectivity.
- Temperature Control: Lower temperatures (0–25°C) suppress undesired polymerization or elimination .
Basic: Which analytical techniques are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms structure (e.g., δ ~3.5–4.0 ppm for bromomethyl protons) .
- Mass Spectrometry: HRMS validates molecular weight (C₆H₁₀BrNO: MW 192.06).
- FT-IR: Detect carbonyl (C=O) stretching at ~1700 cm⁻¹ and C-Br at ~600 cm⁻¹ .
Advanced: How can computational methods predict the environmental impact of this compound given limited ecotoxicological data?
Answer:
- QSAR Models: Use quantitative structure-activity relationships to estimate toxicity (e.g., LC50 for aquatic organisms) .
- PBT/vPvB Assessment: Predict persistence (e.g., EPI Suite) based on log Kow and molecular stability .
- Degradation Studies: Simulate hydrolysis pathways under varying pH and UV conditions .
Advanced: What role does this compound play in pharmaceutical intermediate synthesis?
Answer:
- Functionalization: The bromomethyl group enables cross-coupling (e.g., Suzuki-Miyaura) to append aryl/heteroaryl moieties .
- Case Study: demonstrates its use in synthesizing pyrrolidinone-based kinase inhibitors via nucleophilic substitution .
Basic: How should researchers address the lack of stability data for this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
